Ethyl 2-(1-cyanocyclopropyl)acetate
Description
The exact mass of the compound this compound is 153.078978594 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(1-cyanocyclopropyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-7(10)5-8(6-9)3-4-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYVHLRKRLXXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 2-(1-cyanocyclopropyl)acetate chemical structure and properties
[1][2][3]
CAS Registry Number: 1461715-08-1
Chemical Formula: C
Introduction and Chemical Identity
This compound is a specialized bifunctional building block featuring a highly strained cyclopropane ring substituted geminally with a nitrile group and an ethyl acetate moiety.[6] This structural motif—a 1,1-disubstituted cyclopropane —is of significant value in medicinal chemistry for its ability to enforce specific conformational constraints on bioactive molecules.[6]
The compound serves as a critical intermediate in the synthesis of conformationally restricted
Physical Properties Table
| Property | Value | Note |
| Appearance | Colorless to pale yellow liquid | Standard state |
| Boiling Point | ~250–260 °C (Predicted) | High boiling due to polarity |
| Density | 1.09 ± 0.1 g/cm³ | Estimated |
| LogP | ~0.8–1.2 | Lipophilic, crosses BBB readily |
| Solubility | Soluble in DCM, EtOAc, MeOH | Sparingly soluble in water |
| Flash Point | >110 °C | Non-flammable under standard conditions |
Structural Analysis and Reactivity
The molecule comprises three distinct reactive centers:[6]
-
Cyclopropane Ring: Introduces significant ring strain (~27.5 kcal/mol), making the system susceptible to ring-opening reactions under harsh catalytic hydrogenation or strong acid conditions.[6]
-
Nitrile Group (-CN): A versatile electrophile that can be reduced to a primary amine, hydrolyzed to a carboxylic acid/amide, or converted to heterocycles (e.g., tetrazoles).[6]
-
Ethyl Ester Group (-COOEt): Allows for orthogonal reactivity; it can be selectively hydrolyzed or reduced without affecting the nitrile under controlled conditions.[6]
Key Reactivity Feature: The geminal substitution pattern (1,1-substitution) creates a "Thorpe-Ingold" effect (gem-dimethyl effect surrogate), which accelerates cyclization reactions involving the side chains.[6] This makes the compound an ideal precursor for spirocyclic lactams or bicyclic scaffolds.[6]
Synthesis and Manufacturing Protocols
While direct one-pot synthesis is challenging due to the specific substitution pattern, the most robust industrial route involves the homologation of ethyl 1-cyanocyclopropanecarboxylate .[6]
Standard Synthetic Workflow (Homologation Route)
This protocol utilizes the Arndt-Eistert homologation or a functional group interconversion strategy to insert the methylene spacer.[6]
Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate
-
Reagents: Ethyl cyanoacetate, 1,2-dibromoethane, Potassium Carbonate (K₂CO₃), DMSO or DMF.[6]
-
Conditions: 60–80 °C, 12 hours.[6]
-
Mechanism: Double alkylation of the active methylene.[6]
-
Yield: ~75–85%.[6]
Step 2: Reduction to Alcohol
-
Reagents: Sodium Borohydride (NaBH₄), LiCl (to enhance reactivity) or DIBAL-H (controlled).[6]
-
Target: 1-(Hydroxymethyl)cyclopropanecarbonitrile.[6]
-
Note: Care must be taken to avoid reducing the nitrile.[6]
Step 3: Activation and Cyanation (Homologation) [6]
-
Activation: Convert alcohol to Mesylate (MsCl/Et₃N).
-
Substitution: React with NaCN in DMSO to form 1-cyanocyclopropaneacetonitrile (Dinitrile).[6]
-
Partial Hydrolysis/Alcoholysis: Selective ethanolysis of the aliphatic nitrile (more reactive than the steric hindered ring nitrile) using EtOH/HCl.[6]
Experimental Protocol: Step 1 (Ring Formation)
Caution: 1,2-Dibromoethane is a carcinogen.[6] Work in a fume hood.
-
Setup: Charge a 1L 3-neck flask with DMSO (500 mL) and K₂CO₃ (2.5 eq).
-
Addition: Add Ethyl cyanoacetate (1.0 eq) and 1,2-dibromoethane (1.2 eq).
-
Reaction: Heat to 60 °C under N₂ atmosphere with vigorous stirring for 16 hours.
-
Workup: Quench with ice water (1L). Extract with Ethyl Acetate (3x).[6] Wash organics with brine.[6]
-
Purification: Vacuum distillation. Product is a clear oil.[6]
Visualization: Synthesis Pathway
Figure 1: Step-wise synthesis of this compound via cyclopropanation and homologation.
Applications in Drug Discovery[7]
This compound is a high-value scaffold for Fragment-Based Drug Design (FBDD) .[6]
Conformationally Restricted GABA Analogues
Hydrolysis of the ester and reduction of the nitrile yields 1-(aminomethyl)cyclopropaneacetic acid .[6]
-
Mechanism: This molecule mimics
-aminobutyric acid (GABA) but with a rigid cyclopropane core that restricts the rotation of the carbon backbone.[6] -
Therapeutic Potential: Ligands for the
subunit of voltage-gated calcium channels (similar to Gabapentin and Pregabalin), used in treating neuropathic pain and epilepsy.[6]
NK1 Antagonists
The 1,1-disubstituted cyclopropane core is found in several Neurokinin-1 (NK1) receptor antagonists. The rigidity prevents metabolic "soft spots" (oxidation at the
Bioisosterism
The cyclopropyl group acts as an ethylene bioisostere but with added
Visualization: Application Workflow
Figure 2: Divergent synthesis pathways from the core scaffold to bioactive targets.[6]
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
IR Spectroscopy:
-
Mass Spectrometry (ESI):
Safety and Handling
References
-
Sigma-Aldrich. this compound Product Page (CAS 1461715-08-1).[6] Available at: [6]
-
PubChem. Ethyl 2-cyano-2-cyclopropylacetate (Isomer/Related) & Cyclopropane Derivatives.[6] National Library of Medicine.[6] Available at: [6]
-
Gagnon, A. et al. Synthesis of 1,1-Disubstituted Cyclopropanes via Dialkylation of Active Methylene Compounds.[6] Journal of Organic Chemistry.[6] (General methodology reference).
-
Brunner, V. et al. Disposition and metabolism of Levomilnacipran.[6][7] Drug Design, Development and Therapy, 2015.[6] (Context for cyclopropyl drugs). Available at: [6]
-
ChemicalBook. 1-(Aminomethyl)cyclopropanecarboxylic acid ethyl ester (Derivative).[6] Available at: [6]
Sources
- 1. 73152-70-2,4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 73152-70-2,4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 73152-70-2,4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2091616-78-1,7-Bromo-6-chloro-1-methylindazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1-(isobutoxy)ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
1-substituted cyclopropyl acetate derivatives literature review
Executive Summary: The Structural Imperative
In the landscape of modern medicinal chemistry, the cyclopropane ring is more than a structural curiosity; it is a high-value pharmacophore capable of enforcing conformational rigidity and modulating metabolic stability.[1][2] 1-Substituted cyclopropyl acetate derivatives (defined here as 1-acetoxy-1-substituted cyclopropanes) represent a unique subclass of this family.
Chemically, they serve as "masked" equivalents of 1-substituted cyclopropanols —species that are often kinetically unstable and prone to ring-opening. Biologically, they function as potential prodrugs for these cyclopropanols (known inhibitors of enzymes like aldehyde dehydrogenase) or as metabolic probes.
This guide moves beyond standard textbook definitions to provide a field-tested analysis of their synthesis, reactivity, and application in drug development.
Structural & Electronic Properties[1][2]
To work with these derivatives effectively, one must understand the underlying orbital mechanics that dictate their reactivity.
-
The Walsh Orbital Effect: The C-C bonds of the cyclopropane ring are bent, with significant
-character (Walsh orbitals). This allows the ring to conjugate with adjacent -systems (like the phenyl ring in 1-phenylcyclopropyl acetate) or lone pairs (like the oxygen of the acetate). -
The Hemiacetal Masquerade: A 1-substituted cyclopropanol is essentially a cyclic hemiacetal. It exists in equilibrium with its ring-opened ketone form, often favoring the ketone under basic or acidic conditions. The acetate group traps this equilibrium, locking the molecule in the strained cyclic form.
-
Implication: The acetate is not just a protecting group; it is a kinetic stabilizer . Without it, many 1-substituted cyclopropanols would spontaneously rearrange to ethyl ketones.
-
Synthetic Methodologies: A Decision Matrix
The synthesis of 1-substituted cyclopropyl acetates generally follows two distinct logical pathways: Constructive (building the ring) or Transformative (modifying a pre-existing ring).
Pathway A: The Kulinkovich Protocol (Recommended)
Best for: Rapid access from abundant esters.
The Kulinkovich reaction is the gold standard for generating 1-substituted cyclopropanols, which are then acetylated in situ or post-workup.
-
Mechanism: Reaction of a carboxylic ester with ethylmagnesium bromide (EtMgBr) in the presence of catalytic Titanium(IV) isopropoxide [Ti(OiPr)
].[3][4] -
The "Titanium Magic": The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[5]
-
Why this route? It is convergent. You build the ring and the quaternary center in a single step.
Pathway B: Simmons-Smith Cyclopropanation
Best for: Stereocontrolled synthesis from ketones.
-
Mechanism: Conversion of a ketone to an enol acetate, followed by cyclopropanation using diiodomethane (
) and a Zinc-Copper couple (Zn-Cu) or diethylzinc ( ). -
Why this route? If you need to set stereochemistry relative to another center, the directed nature of Simmons-Smith (especially with chiral auxiliaries) is superior.
Decision Logic Diagram
Figure 1: Synthetic decision tree comparing the Kulinkovich (convergent) and Simmons-Smith (linear) pathways.
Reactivity & Ring Opening: The "Fate" of the Scaffold
Understanding the stability of 1-substituted cyclopropyl acetates is critical for their handling and biological application. They are "spring-loaded" electrophiles.
Acid-Catalyzed Ring Opening
Under acidic conditions (or metabolic solvolysis), the acetate acts as a leaving group. However, unlike typical esters, the carbocation is stabilized by the ring strain relief.
-
Pathway: Ionization
Cyclopropyl cation Ring opening to oxyallyl cation Formation of ethyl ketones or allylic acetates . -
Causality: The relief of ring strain (~27.5 kcal/mol) drives the equilibrium toward the open-chain ketone.
Mechanism of Instability
Figure 2: The acid-catalyzed ring-opening trajectory of 1-acetoxy cyclopropanes.
Medicinal Chemistry Applications
Why incorporate this motif into a drug candidate?
-
Metabolic Blocking (The "Wall"):
-
Replacing an isopropyl or ethyl group with a cyclopropyl group often blocks cytochrome P450 oxidation. The C-H bonds of cyclopropane are shorter (1.08 Å) and stronger (~106 kcal/mol) than alkyl C-H bonds, making them resistant to hydrogen atom abstraction (HAT).
-
-
Prodrug Strategy (The "Trojan Horse"):
-
1-Substituted cyclopropanols are potent inhibitors of enzymes like Aldehyde Dehydrogenase (ALDH) . However, they are chemically unstable.
-
Strategy: Administer the 1-substituted cyclopropyl acetate . Plasma esterases cleave the acetate, releasing the active cyclopropanol in situ. This was the mechanistic basis for the toxicity of Coprine (found in ink cap mushrooms), which metabolizes to 1-aminocyclopropanol.
-
-
Conformational Locking:
-
The acetate group is held in a specific vector relative to the substituent. This can be used to probe the active site geometry of esterases or lipases.
-
Experimental Protocol: Synthesis of 1-Phenylcyclopropyl Acetate
Objective: Synthesis of a model system using the Kulinkovich route. Scale: 10 mmol.
Reagents:
-
Methyl benzoate (1.36 g, 10 mmol)
-
Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (10 mL, 30 mmol)
-
Titanium(IV) isopropoxide [Ti(OiPr)4] (0.3 mL, 1 mmol, 10 mol%)
-
Acetic Anhydride (Ac2O)
-
Pyridine
-
Solvent: Dry THF or Et2O.
Step-by-Step Methodology:
-
Catalyst Activation:
-
In a flame-dried Schlenk flask under Argon, dissolve Methyl benzoate (1 equiv) and Ti(OiPr)4 (0.1 equiv) in dry Et2O (50 mL).
-
Why: The Ti catalyst must coordinate to the ester carbonyl before the Grignard is introduced to ensure the catalytic cycle initiates correctly.
-
-
Grignard Addition (The Critical Step):
-
Cool the solution to 0°C.
-
Add EtMgBr (3.0 equiv) dropwise via syringe pump over 1 hour.
-
Observation: The solution will turn dark brown/black, indicating the formation of the low-valent titanacyclopropane species.
-
Causality: Slow addition prevents the "runaway" polymerization of ethylene (a byproduct) and ensures the Grignard is consumed by the catalytic cycle rather than attacking the ester directly via standard nucleophilic addition.
-
-
Quench & Acetylation (In Situ):
-
Once TLC shows consumption of ester, do not perform an aqueous workup yet (which would yield the unstable alcohol).
-
Add Pyridine (5 equiv) and Acetic Anhydride (5 equiv) directly to the reaction mixture at 0°C.
-
Stir at room temperature for 4 hours.
-
Why: Acetylating the magnesium alkoxide intermediate directly avoids isolating the sensitive free cyclopropanol.
-
-
Workup & Purification:
-
Quench with saturated NH4Cl solution. Extract with Et2O.[6]
-
Wash organics with 1M HCl (to remove pyridine), NaHCO3, and Brine.
-
Dry over MgSO4 and concentrate.
-
Purification: Flash chromatography on Silica Gel (Hexanes/EtOAc). Note: Use 1% Triethylamine in the eluent to buffer the silica, preventing acid-catalyzed ring opening on the column.
-
References
-
Kulinkovich, O. G., et al. (1989). "Reaction of Carboxylic Esters with Ethylmagnesium Bromide in the Presence of Titanium(IV) Alkoxides." Zhurnal Organicheskoi Khimii. Link
-
Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[7] Link
-
Wong, H. N. C., et al. (1989). "Cyclopropane derivatives in organic synthesis." Chemical Reviews. Link
-
Salaun, J. (2000). "Cyclopropane derivatives and their diverse biological activities." Topics in Current Chemistry. Link
-
Rubin, M., et al. (2007). "Recent Advances in Cyclopropene Chemistry." Chemical Reviews. Link
-
Gagnon, A., et al. (2010).[8] "Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry." Organic Preparations and Procedures International.[8] Link
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. benchchem.com [benchchem.com]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A scope of chiral cyclopropane of diazo acetoxy acetone with styrene derivatives, diazo acetoxy acetone derivatives with styrene catalyzed by p-nitro- Ru(ii)-diphenyl-Pheox | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]
An In-depth Technical Guide to Ethyl (1-cyanocyclopropyl)acetate: A Versatile Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of Ethyl (1-cyanocyclopropyl)acetate, a valuable and versatile building block for researchers, scientists, and drug development professionals. This document delves into its core molecular and physical properties, a detailed synthesis protocol, and its emerging significance in medicinal chemistry.
Executive Summary
Ethyl (1-cyanocyclopropyl)acetate, also known as Ethyl 1-cyanocyclopropanecarboxylate, is a unique bifunctional molecule incorporating a strained cyclopropane ring, a nitrile group, and an ethyl ester. This distinct combination of features makes it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The cyclopropyl moiety can impart desirable properties to drug candidates, such as increased metabolic stability, enhanced potency, and improved membrane permeability. This guide serves as a detailed resource for understanding and utilizing this potent chemical entity.
Core Molecular and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development. The key identifiers and physicochemical characteristics of Ethyl (1-cyanocyclopropyl)acetate are summarized below.
| Property | Value | Source |
| Chemical Name | Ethyl 1-cyanocyclopropanecarboxylate | N/A |
| Synonyms | Ethyl (1-cyanocyclopropyl)acetate | N/A |
| CAS Number | 1558-81-2 | [1][2] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| Boiling Point | 217 °C (lit.) | [1][3] |
| Density | 1.077 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index (n20/D) | 1.445 (lit.) | [1][3] |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of Ethyl (1-cyanocyclopropyl)acetate is reliably achieved through the reaction of ethyl cyanoacetate and 1,2-dibromoethane. The following protocol is a well-established method for its preparation.[3]
Materials and Reagents:
-
Ethyl cyanoacetate
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl cyanoacetate (0.1 mol), 1,2-dibromoethane, tetrabutylammonium bromide, and potassium carbonate in 100 mL of N,N-dimethylformamide (DMF).[3]
-
Reaction Execution: Heat the reaction mixture to 80 °C and allow it to react overnight with continuous stirring.[3]
-
Work-up: After the reaction is complete, pour the mixture into 600 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[3]
-
Washing: Combine the organic layers and wash with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to yield pure Ethyl (1-cyanocyclopropyl)acetate. A typical yield for this procedure is approximately 72%.[3]
Rationale Behind Experimental Choices:
-
Solvent (DMF): DMF is a polar aprotic solvent that is well-suited for this type of reaction as it can dissolve the ionic and non-ionic reactants.
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base used to deprotonate the acidic α-carbon of ethyl cyanoacetate, forming the nucleophilic enolate.
-
Phase Transfer Catalyst (TBAB): Tetrabutylammonium bromide facilitates the reaction between the aqueous-soluble base and the organic-soluble reactants.
-
Purification: Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.
Spectroscopic Characterization
The structural confirmation of Ethyl (1-cyanocyclopropyl)acetate is achieved through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the ethyl and cyclopropyl protons.
-
¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, J = 7.2 Hz, 2H), 1.65-1.61 (m, 2H), 1.58-1.55 (m, 2H), 1.28 (t, J = 7.2 Hz, 3H).[3]
¹³C NMR Spectroscopy (Predicted)
Based on the structure, the following peaks are predicted in the ¹³C NMR spectrum:
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (Ester) |
| ~118 | C≡N (Nitrile) |
| ~62 | -OCH₂- (Ethyl) |
| ~20 | Quaternary Cyclopropyl Carbon |
| ~18 | -CH₂- (Cyclopropyl) |
| ~14 | -CH₃ (Ethyl) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the key functional groups:
| Wavenumber (cm⁻¹) | Assignment |
| ~2980 | C-H stretch (Alkyl) |
| ~2250 | C≡N stretch (Nitrile) |
| ~1735 | C=O stretch (Ester) |
| ~1200 | C-O stretch (Ester) |
Significance and Applications in Drug Development
The cyclopropane ring is a highly sought-after motif in medicinal chemistry due to its unique conformational and electronic properties. It can act as a bioisostere for other groups, improve metabolic stability, and enhance binding affinity to biological targets.[4] Ethyl (1-cyanocyclopropyl)acetate serves as a valuable starting material for introducing this desirable fragment into drug candidates.
While specific, publicly disclosed examples of Ethyl (1-cyanocyclopropyl)acetate in the synthesis of late-stage clinical candidates are not abundant, its utility can be inferred from its role as a versatile chemical building block. The nitrile and ester functionalities allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. For instance, it can be used to synthesize cyclopropylamines and other substituted cyclopropanes that are core components of various biologically active compounds, including antiviral agents. The development of novel antiviral drugs, such as those targeting hepatitis C, often involves the synthesis of complex heterocyclic structures where cyclopropyl moieties can play a crucial role in optimizing the drug's profile.[3][4]
Logical Relationships and Workflows
Chemical Structure of Ethyl (1-cyanocyclopropyl)acetate
Caption: Structure of Ethyl (1-cyanocyclopropyl)acetate.
Synthetic Workflow
Caption: Synthetic workflow for Ethyl (1-cyanocyclopropyl)acetate.
Conclusion
Ethyl (1-cyanocyclopropyl)acetate is a chemical building block with significant potential in the field of drug discovery and development. Its unique structural features and versatile reactivity make it an attractive starting material for the synthesis of novel therapeutic agents. This guide provides the essential information required for its synthesis, characterization, and application, empowering researchers to leverage its potential in their scientific endeavors.
References
-
ResearchGate. 13 C NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(2-.... [Link]
-
Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]
-
NIST. Ethyl cyclopropanecarboxylate. [Link]
Sources
- 1. エチル 1-シアノ-1-シクロプロパンカルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Ethyl 2-(1-cyanocyclopropyl)acetate from Ethyl Cyanoacetate
This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the synthesis of Ethyl 2-(1-cyanocyclopropyl)acetate and its core scaffold, Ethyl 1-cyanocyclopropanecarboxylate .
Executive Summary & Strategic Scope
The synthesis of This compound from ethyl cyanoacetate involves two distinct synthetic challenges:
-
Cyclopropanation: Construction of the strained cyclopropane ring via double alkylation.
-
Homologation: Extension of the carbon chain by one methylene unit (from the carboxylate
scaffold to the acetate target).
Critical Distinction: The direct reaction of ethyl cyanoacetate with 1,2-dibromoethane yields Ethyl 1-cyanocyclopropanecarboxylate (the
Reaction Mechanism & Pathway Analysis
Mechanistic Workflow
The formation of the cyclopropane ring proceeds via a double nucleophilic substitution (
-
Deprotonation: Base removes a proton to form the enolate.
-
First Alkylation: The enolate attacks 1,2-dibromoethane.
-
Intramolecular Cyclization: A second deprotonation occurs, followed by an intramolecular
attack to close the ring.
Visualization of Signaling Pathway
The following diagram illustrates the reaction logic and the divergence between the Core Scaffold and the Homologated Target.
Caption: Synthetic route from Ethyl Cyanoacetate to the Homologated Target via the Cyclopropane Core.
Protocol A: Synthesis of the Core Scaffold
Target: Ethyl 1-cyanocyclopropanecarboxylate Method: Phase-Transfer Catalyzed Alkylation or Solvent-Mediated Alkylation.
This protocol utilizes a Solid-Liquid Phase Transfer approach (K2CO3/DMF), which offers superior yield and easier workup compared to NaH or alkoxide methods, minimizing premature polymerization of the cyanoacetate.
Reagents & Materials
| Component | Role | Equivalents | Notes |
| Ethyl Cyanoacetate | Substrate | 1.0 | Limiting reagent. |
| 1,2-Dibromoethane | Alkylating Agent | 1.5 - 2.0 | Excess prevents dimerization. Carcinogen. |
| Potassium Carbonate | Base | 2.5 | Finely ground, anhydrous. |
| TBAB | Catalyst | 0.05 | Tetrabutylammonium bromide. |
| DMF | Solvent | 5-10 Vol | Anhydrous (N,N-Dimethylformamide). |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen (
). -
Charging: Add Ethyl Cyanoacetate (11.3 g, 100 mmol), 1,2-Dibromoethane (37.6 g, 200 mmol), TBAB (1.6 g, 5 mmol), and anhydrous DMF (100 mL).
-
Base Addition: Add Potassium Carbonate (34.5 g, 250 mmol) in portions to the stirring solution. Note: Exothermic reaction may occur.
-
Reaction: Heat the mixture to 60–80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.
-
Checkpoint: Disappearance of ethyl cyanoacetate and formation of the product spot (
).
-
-
Quench: Cool the mixture to room temperature. Pour slowly into 600 mL of ice-water to dissolve inorganic salts.
-
Extraction: Extract with Ethyl Acetate (
). -
Wash: Wash combined organics with water (
) and saturated brine ( ) to remove DMF. -
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Distillation under reduced pressure (bp 97–98°C / 16 mmHg) or silica gel chromatography (Petroleum ether/EtOAc 10:1) yields the pure Ethyl 1-cyanocyclopropanecarboxylate .[1][2]
Expected Yield: 70–85%
Data Validation:
Protocol B: Homologation to Target
Target: this compound (CAS 1461715-08-1) Method: Arndt-Eistert Synthesis (via Wolff Rearrangement).
Safety Warning: This step involves the generation of diazoketones. Use TMS-Diazomethane (safer alternative to Diazomethane gas) and work behind a blast shield.
Step-by-Step Procedure
Step B1: Hydrolysis to Free Acid
-
Dissolve Ethyl 1-cyanocyclopropanecarboxylate (10 mmol) in THF/Water (3:1).
-
Add LiOH (1.2 eq) at 0°C. Stir at RT for 4 hours. Note: The hindered nitrile is resistant to mild hydrolysis conditions, allowing selective ester hydrolysis.
-
Acidify to pH 2 with 1N HCl and extract with EtOAc. Concentrate to yield 1-cyanocyclopropanecarboxylic acid .
Step B2: Acid Chloride Formation
-
Dissolve the acid in dry DCM . Add catalytic DMF (2 drops).
-
Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir 2 hours.
-
Concentrate in vacuo to remove excess oxalyl chloride.
Step B3: Diazoketone Formation & Rearrangement
-
Dissolve the crude acid chloride in THF/Acetonitrile (1:1).
-
Add TMS-Diazomethane (2.0 eq, 2M in hexanes) at 0°C. Stir 1 hour.
-
Wolff Rearrangement: Add Silver Benzoate (0.1 eq) and Anhydrous Ethanol (excess, as solvent/nucleophile).
-
Heat to reflux or irradiate (UV) until
evolution ceases. -
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Final Product: this compound.[3][4][5]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Polymerization of cyanoacetate | Ensure temperature does not exceed 80°C. Use excess dibromoethane. |
| Dimer Formation | Insufficient dilution | Increase solvent volume (DMF). |
| Incomplete Cyclization | Wet solvent/Base | Use anhydrous DMF and freshly ground/dried K2CO3. |
| Nitrile Hydrolysis (Step 2) | Harsh hydrolysis conditions | Use LiOH at low temp. Avoid boiling NaOH. |
References
-
Synthesis of Ethyl 1-cyanocyclopropanecarboxylate
- Source: Organic Syntheses, Coll. Vol. 1, p. 179 (General Cyanoacetate reactivity); ChemicalBook Protocol for CAS 1558-81-2.
-
Link: (Foundational reactivity);
- Homologation Strategies (Arndt-Eistert): Source: Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews. Context: Standard protocol for converting R-COOH to R-CH2-COOEt.
-
Physical Data & Structure
Sources
- 1. lookchem.com [lookchem.com]
- 2. ETHYL 1-CYANOCYCLOPROPANECARBOXYLATE | 1558-81-2 [chemicalbook.com]
- 3. 73152-70-2,4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1-(isobutoxy)ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2091616-78-1,7-Bromo-6-chloro-1-methylindazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1-氰基-环丙基羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
Technical Application Note: Homologation of 1-Cyanocyclopropanecarboxylic Acid to Acetate Esters
Part 1: Strategic Overview & Scientific Rationale
The Synthetic Challenge
The 1-cyanocyclopropyl moiety is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted spacer in drugs such as Montelukast (Singulair) and various antiviral candidates. The synthesis of (1-cyanocyclopropyl)acetate esters requires the insertion of a single methylene (
Direct homologation of
Mechanistic Pathway & Critical Decision Points
The transformation proceeds through three distinct stages:
-
Activation: Conversion of 1-CCCA to 1-cyanocyclopropanecarbonyl chloride.
-
Diazo-Transfer: Reaction with diazomethane (
) to form the -diazoketone. -
Wolff Rearrangement: Silver-catalyzed rearrangement to a ketene intermediate, which is trapped by an alcohol (e.g., ethanol) to form the final ester.[1]
Key Experimental Decisions:
-
Reagent Choice (Activation): We utilize Thionyl Chloride (
) over Oxalyl Chloride. While Oxalyl Chloride is milder, is more atom-economical for this robust substrate and the byproducts ( ) are easily removed. -
Safety (Diazomethane): While Trimethylsilyldiazomethane (
) is a safer laboratory alternative, it is often cost-prohibitive for scale-up. This protocol details the use of Diazomethane generated ex-situ using a Diazald kit. Strict safety adherence is non-negotiable. -
Catalyst (Rearrangement): Silver Benzoate (
) is preferred over Silver Oxide ( ) for its homogeneity in organic solvents, leading to faster reaction times and higher yields at lower temperatures.
Part 2: Detailed Experimental Protocols
Phase 1: Synthesis of 1-Cyanocyclopropanecarbonyl Chloride
Objective: Activate the carboxylic acid.
Reaction:
Materials
-
1-Cyanocyclopropanecarboxylic acid (1-CCCA) [CAS: 6914-79-0]
-
Thionyl Chloride (
, Reagent Grade) -
N,N-Dimethylformamide (DMF, Anhydrous - Catalyst)
-
Dichloromethane (DCM, Anhydrous)[2]
Step-by-Step Protocol
-
Setup: Equip a flame-dried 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (
). Note: Ensure the system is vented to a scrubber (NaOH trap) to neutralize HCl/SO2 gas. -
Dissolution: Charge the flask with 1-CCCA (10.0 g, 90 mmol) and anhydrous DCM (50 mL). Add DMF (3 drops) as a catalyst.
-
Addition: Add Thionyl Chloride (13.0 mL, 180 mmol, 2.0 eq) dropwise over 15 minutes at room temperature.
-
Reaction: Heat the mixture to gentle reflux (
) for 3 hours.-
Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH). Disappearance of acid indicates completion.
-
-
Work-up: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess
. -
Purification: Chase with dry Toluene (
) and re-evaporate to ensure complete removal of thionyl chloride.-
Result: The crude acid chloride is obtained as a yellow/brown oil. Proceed immediately to Phase 2.
-
Phase 2: Formation of the -Diazoketone
Objective: Nucleophilic acyl substitution with diazomethane.
Reaction:
Materials
-
Crude 1-Cyanocyclopropanecarbonyl chloride (from Phase 1)
-
Diazald (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium Hydroxide (KOH)
-
Diethyl Ether (
, non-stabilized preferred) -
Triethylamine (
)
Step-by-Step Protocol
-
Diazomethane Generation: Using a dedicated Diazald Kit with clear-seal joints (fire-polished, no ground glass), generate a solution of diazomethane in diethyl ether (~0.3 M).
-
Calculation: You require at least 2.5 equivalents of
relative to the acid chloride. One equivalent reacts to form the product; the second acts as a base to scavenge HCl (forming ).
-
-
Reaction Setup: Dissolve the crude acid chloride in anhydrous
(50 mL) in a polished Erlenmeyer flask. Cool to in an ice bath. -
Addition: Slowly add the ethereal diazomethane solution (approx. 225 mmol) to the acid chloride solution over 30 minutes. DO NOT STIR VIGOROUSLY; magnetic stirring should be gentle to avoid mechanical friction.
-
Incubation: Allow the mixture to stand at
for 2 hours, then slowly warm to room temperature overnight.-
Observation: Evolution of nitrogen gas (
) should cease.
-
-
Work-up: Remove excess diazomethane by bubbling a gentle stream of Nitrogen (
) gas through the solution into an acetic acid trap. -
Isolation: Evaporate the solvent under reduced pressure (bath temp
).-
Result: The
-diazoketone is a yellow solid/oil. -
Validation: IR Spectroscopy is critical here. Look for the strong diazo stretch at
.
-
Phase 3: Wolff Rearrangement to Ethyl (1-cyanocyclopropyl)acetate
Objective: Homologation via ketene intermediate.
Reaction:
Materials
- -Diazoketone (from Phase 2)
-
Silver Benzoate (
) -
Triethylamine (
) -
Anhydrous Ethanol (Solvent & Nucleophile)
Step-by-Step Protocol
-
Setup: Dissolve the
-diazoketone in anhydrous Ethanol (100 mL). Add Triethylamine (1.0 eq) to buffer the solution. -
Catalyst Addition: Add Silver Benzoate (0.1 eq) as a solution in Triethylamine/Ethanol.
-
Note: The reaction is photosensitive. Wrap the flask in aluminum foil.
-
-
Reaction: Sonicate the mixture or heat gently to
. Nitrogen evolution will be observed. -
Completion: The reaction is complete when nitrogen evolution stops and the characteristic yellow color of the diazoketone disappears (usually 1-3 hours).
-
Work-up: Filter the mixture through a pad of Celite to remove silver residues. Rinse with Ethyl Acetate.[2]
-
Purification: Concentrate the filtrate. Purify the residue via Flash Column Chromatography (Silica Gel, Hexanes:EtOAc gradient 9:1 to 7:3).
-
Target:Ethyl (1-cyanocyclopropyl)acetate .
-
Part 3: Data Analysis & Quality Control
Expected Analytical Data
| Technique | Parameter | Diagnostic Signal | Interpretation |
| FT-IR | Reactant (Acid) | 1700-1720 cm⁻¹ | Broad C=O stretch (Disappears) |
| FT-IR | Intermediate | ~2100 cm⁻¹ | Strong Diazo (-N=N) stretch (Transient) |
| FT-IR | Product (Ester) | 1735-1745 cm⁻¹ | Sharp Ester C=O stretch |
| FT-IR | Nitrile (CN) | ~2240 cm⁻¹ | Weak/Medium sharp peak (Preserved) |
| 1H NMR | Cyclopropyl | 1.2 - 1.6 ppm | Multiplets (4H) |
| 1H NMR | Methylene (-CH2-) | ~2.6 ppm | Singlet (2H) - Proof of Homologation |
| 1H NMR | Ethyl Ester | 4.1 (q), 1.2 (t) ppm | Typical ethyl group signals |
Troubleshooting Guide
-
Problem: Formation of Chloromethyl ketone byproduct (
). -
Problem: Incomplete Rearrangement (Diazoketone remains).
-
Cause: Catalyst poisoning or insufficient heat.
-
Solution: Add fresh portions of Silver Benzoate; ensure Ethanol is anhydrous.
-
Part 4: Pathway Visualization
The following diagram illustrates the reaction workflow and the molecular logic of the Arndt-Eistert homologation for this specific substrate.
Caption: Workflow for the Arndt-Eistert homologation of 1-CCCA. Note the critical isolation of the Diazoketone intermediate.
References
-
Arndt, F.; Eistert, B. (1935). "Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw.[1][3][7][8][9][11][12] deren Derivate". Berichte der deutschen chemischen Gesellschaft, 68(1), 200–208. Link
-
Ye, T.; McKervey, M. A. (1994). "Organic Synthesis with α-Diazo Carbonyl Compounds". Chemical Reviews, 94(4), 1091–1160. Link
-
Labelle, M. et al. (1995). "Discovery of MK-0476 (Montelukast), a potent, selective, and orally active cysteinyl leukotriene D4 receptor antagonist". Bioorganic & Medicinal Chemistry Letters, 5(3), 283-288. (Describes the utility of the cyclopropyl backbone). Link
-
Kowalski, C. J.; Haque, M. S.; Fields, K. W. (1985).
-bromo -keto dianions". Journal of the American Chemical Society, 107(5), 1429–1430. (Alternative non-diazo methods). Link -
Katritzky, A. R. et al. (2009). "Aqueous-Phase Synthesis of Diazoketones". Green Chemistry, 11, 622. (Safer protocols). Link
Sources
- 1. Arndt-Eistert Reaction (Chapter 1) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. CN103288695A - Preparation method of 1-mercaptomethylcyclopropyl acetic acid - Google Patents [patents.google.com]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. One-Carbon Homologation of Primary Alcohols to Carboxylic Acids, Esters, and Amides via Mitsunobu Reactions with MAC Reagents [organic-chemistry.org]
- 9. purechemistry.org [purechemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design – Department of Chemistry [chem.unc.edu]
- 12. Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Synthesis of 1-(Aminomethyl)cyclopropanecarbonitrile from Ethyl Cyanoacetate
This Application Note is designed for research scientists and process chemists involved in the synthesis of constrained amino acid analogs and pharmacophores. It details the robust, scalable preparation of 1-(aminomethyl)cyclopropanecarbonitrile (also referred to as 1-cyanocyclopropyl-methylamine) starting from ethyl cyanoacetate .
Executive Summary
The 1,1-disubstituted cyclopropane scaffold is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere for gem-dimethyl groups or leucine analogs (e.g., in Cathepsin K inhibitors like Odanacatib).
The synthesis of 1-(aminomethyl)cyclopropanecarbonitrile presents a specific chemoselective challenge: converting the ester moiety of the ethyl cyanoacetate precursor into a primary amine (via a methylene bridge) while preserving the labile nitrile group. Standard reducing agents (e.g., LiAlH₄) often reduce both functionalities indiscriminately.
This guide details a chemoselective three-phase protocol :
-
Cyclopropanation: Double alkylation of ethyl cyanoacetate.
-
Selective Reduction: Conversion of the ester to an alcohol using an in situ generated borohydride species (NaBH₄/LiCl) that spares the nitrile.
-
Amine Installation: Activation via mesylation followed by azidation and Staudinger reduction.
Reaction Pathway & Logic
The synthesis relies on the disparate electrophilicity of the ester and nitrile groups. By utilizing Lithium Borohydride (generated in situ), we exploit the coordination of Lithium to the carbonyl oxygen, facilitating hydride delivery to the ester while the nitrile remains unreactive under these specific conditions.
Workflow Visualization
Caption: Chemoselective route preserving the nitrile pharmacophore while converting the acetate-derived ester to an amine.
Detailed Experimental Protocols
Phase 1: Cyclopropanation of Ethyl Cyanoacetate
This step constructs the strained ring using a classic Perkin alicyclic synthesis approach. Phase-transfer catalysis (PTC) or polar aprotic solvents are essential to drive the double alkylation and prevent mono-alkylated byproducts.
-
Precursors: Ethyl Cyanoacetate, 1,2-Dibromoethane.[1]
-
Reagents: Potassium Carbonate (K₂CO₃), Tetrabutylammonium bromide (TBAB).
-
Solvent: Acetonitrile (MeCN) or DMF.
Protocol:
-
Setup: Charge a 3-neck round-bottom flask (RBF) with Ethyl Cyanoacetate (1.0 eq), 1,2-Dibromoethane (1.2 eq), and TBAB (0.05 eq) in MeCN (0.5 M concentration relative to acetate).
-
Base Addition: Add finely ground anhydrous K₂CO₃ (2.5 eq) in portions. Note: The reaction is exothermic; maintain internal temperature <40°C using an ice bath if necessary.
-
Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.
-
Workup: Cool to room temperature (RT). Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or silica gel chromatography (0-10% EtOAc/Hexane) to yield Ethyl 1-cyanocyclopropanecarboxylate as a colorless oil.
Phase 2: Chemoselective Reduction (The "Acetate" Transformation)
This is the critical differentiation step. Using NaBH₄ alone is often insufficient for esters, while LiAlH₄ destroys the nitrile. The combination of NaBH₄ and LiCl generates LiBH₄ in situ, which selectively reduces the ester.
-
Reagents: Sodium Borohydride (NaBH₄), Lithium Chloride (LiCl).
-
Solvent: THF / Ethanol (1:1 mixture).
Protocol:
-
Preparation: Dissolve NaBH₄ (2.0 eq) and LiCl (2.0 eq) in dry Ethanol. Stir for 10 minutes to facilitate LiBH₄ formation.
-
Addition: Dissolve the cyclopropane ester (1.0 eq) in dry THF and add it dropwise to the borohydride mixture at 0°C.
-
Reaction: Allow the mixture to warm to RT and stir for 12 hours.
-
Mechanism Check: The nitrile remains untouched because the borohydride species is not nucleophilic enough to attack the cyano group at RT in this solvent system.
-
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution (gas evolution: H₂).
-
Extraction: Evaporate bulk volatiles. Extract the aqueous residue with EtOAc (or DCM).
-
Result: Concentration yields 1-(hydroxymethyl)cyclopropanecarbonitrile . This intermediate usually requires no chromatographic purification.
Phase 3: Amine Installation (Mesylation Azidation Reduction)
Direct amination of the alcohol is difficult; the azide route is preferred for safety and yield.
Step 3A: Mesylation
-
Dissolve the alcohol (1.0 eq) in DCM with Triethylamine (1.5 eq).
-
Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise at 0°C. Stir 2 hours.
-
Aqueous workup yields the crude mesylate.
Step 3B: Azidation
-
Dissolve the crude mesylate in DMF.
-
Add Sodium Azide (NaN₃) (1.5 eq). Safety: Use a blast shield; avoid metal spatulas.
-
Heat to 60°C for 4 hours.
-
Dilute with water, extract with Ether. Caution: Do not concentrate azide solutions to dryness if possible; keep in solution.
Step 3C: Staudinger Reduction
-
To the azide solution (in THF/H₂O 10:1), add Triphenylphosphine (PPh₃) (1.2 eq).
-
Stir at RT for 12 hours. (Evolution of N₂ gas observed).
-
Workup: Acidify with 1M HCl to extract the amine into the aqueous phase (leaving PPh₃/POPh₃ in the organic phase).
-
Isolation: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM.
-
Final Product: Dry and concentrate to obtain 1-(aminomethyl)cyclopropanecarbonitrile .
Data Summary & Troubleshooting
Physicochemical Properties (Expected)
| Compound | State | Key NMR Signals (¹H, CDCl₃) |
| Ethyl 1-cyanocyclopropanecarboxylate | Colorless Oil | |
| 1-(Hydroxymethyl)cyclopropanecarbonitrile | Viscous Oil | |
| 1-(Aminomethyl)cyclopropanecarbonitrile | Pale Yellow Oil |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Mono-alkylation (open chain) | Ensure vigorous stirring; increase K₂CO₃; use 1,2-dibromoethane in slight excess. |
| Loss of Nitrile (Phase 2) | Temperature too high or wrong solvent | Keep reduction < 25°C. Ensure LiCl is dry. Do NOT use LiAlH₄. |
| Stuck at Azide (Phase 3) | Incomplete Staudinger | Ensure water is present in the THF mixture to hydrolyze the iminophosphorane intermediate. |
Safety & Handling
-
Cyanides/Nitriles: While the organic nitriles here are less toxic than inorganic cyanides, they should be treated as potent toxins. Avoid acidic conditions which could liberate HCN.
-
Sodium Azide: Reacts with heavy metals to form explosive salts. Quench excess azide with nitrous acid (NaNO₂ + H₂SO₄) during disposal.
-
1,2-Dibromoethane: A potent alkylating agent and suspected carcinogen. Use double-gloving and work in a fume hood.
References
-
Cyclopropanation of Active Methylenes
- Wawzonek, S., & Morreal, C. E. (1960). The Preparation of 1-Cyanocyclopropanecarboxamide. Journal of the American Chemical Society, 82(24), 6397.
- Context: Foundational method for alkylating ethyl cyanoacet
-
Chemoselective Reduction (NaBH4/LiCl)
- Hamada, Y., et al. (1987). A Practical Synthesis of Alcohols from Esters with Sodium Borohydride-Lithium Chloride. Chemical & Pharmaceutical Bulletin, 35(4), 1397-1401.
- Context: Establishes the protocol for reducing esters in the presence of other sensitive groups.
-
Synthesis of Cathepsin K Inhibitor Intermediates
- Oballa, R. M., et al. (2007). Development of a Scalable Synthesis of the Cathepsin K Inhibitor Odanacatib. Tetrahedron Letters, 48(38), 6669-6673.
- Context: Validates the 1-cyanocyclopropyl scaffold synthesis in drug development.
-
Staudinger Reduction Protocol
- Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.
- Context: Definitive review on converting azides to amines.
Sources
Advanced Reagents and Protocols for the Cyclopropanation Involving Cyano-Esters
Cyano-esters (such as cyanoacetates and cyanoacrylates) are highly versatile motifs in organic synthesis and drug discovery. In the context of cyclopropanation, they exhibit a unique dual-reactivity profile. Depending on the reagent system, they can act as electrophilic substrates (where the nitrile or ester moiety is targeted) or as pronucleophiles/carbenoid precursors (to transfer a cyano-ester-bearing carbon onto an unactivated alkene).
This Application Note details three distinct, field-proven methodologies for synthesizing complex cyclopropanes from cyano-esters. Each protocol is designed as a self-validating system, ensuring that researchers can track reaction progress and confirm structural integrity at every step.
Logical workflow of cyano-ester cyclopropanation pathways based on their reactive roles.
Section 1: Titanium-Catalyzed Asymmetric Cyclopropanation (Kulinkovich-Type)
Mechanism & Causality
The conversion of cyanoesters to spirocyclopropanelactams utilizes a Kulinkovich-de Meijere type mechanism[1]. A highly reactive titanacyclopropane intermediate is generated in situ from the reaction of
To induce asymmetry, chiral TADDOL-based ligands are employed. Crucially, prior preparation of the TADDOL-titanium complex is not strictly required; in situ mixing provides a rapid screening platform where ligand efficiency can be directly correlated with the resulting enantiomeric excess (ee)[1].
Protocol: Synthesis of Spirocyclopropanelactams
-
Preparation : In a flame-dried Schlenk flask under argon, dissolve the cyanoester (1.0 equiv) and TADDOL ligand (0.2 equiv) in anhydrous diethyl ether (
). -
Catalyst Activation : Add
(0.2 equiv) to the mixture at room temperature. Stir for 15 minutes to allow in situ ligand exchange. -
Grignard Addition : Cool the reaction vessel to
. Slowly add ethylmagnesium bromide (2.5–3.0 equiv) dropwise via a syringe pump over 1 hour.-
Causality: Slow addition is critical to prevent the homocoupling of the Grignard reagent, thereby maintaining a low, controlled steady-state concentration of the highly reactive titanacyclopropane intermediate.
-
-
Cyclization : Warm the mixture gradually to room temperature and stir for 12 hours.
-
System Validation & Quenching : Quench the reaction with water. The formation of the spirocycle is self-validating via crude
NMR: the disappearance of the characteristic -protons of the cyanoester and the emergence of high-field cyclopropyl protons (0.5–1.5 ppm) confirm successful cyclopropanation.
Quantitative Data Summary
Table 1: Effect of Solvents and Ligands on Ti-Catalyzed Spirocyclopropanation
| Ligand System | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) |
|---|
| None |
(Data adapted from Caillé et al.)
Section 2: Rhodium-Catalyzed Intramolecular Cyclopropanation via Cyanodiazoacetates
Mechanism & Causality
When cyano-esters are converted into
The catalyst
Protocol: Synthesis of / -Substituted Cyclopropane-Fused -Lactones
-
Preparation : Dissolve the allylic cyanodiazoacetate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a final concentration of 0.05 M.
-
Causality: High dilution is mandatory to suppress intermolecular carbene dimerization, forcing the kinetic preference toward intramolecular ring closure.
-
-
Catalyst Addition : Add
(1–2 mol%) in one single portion at room temperature. -
Reaction : Stir the mixture at room temperature until the evolution of nitrogen gas ceases (typically 1–3 hours).
-
System Validation : Monitor the reaction by IR spectroscopy. The complete disappearance of the strong diazo stretching band (
) serves as an immediate, self-validating endpoint for the complete consumption of the starting material. -
Purification : Concentrate the mixture under reduced pressure and purify via flash column chromatography.
Quantitative Data Summary
Table 2: Rh-Catalyzed Cyclopropanation of Deactivated Alkenes
| Alkene Substituent | Catalyst | Time (h) | Yield (%) |
|---|
|
(Data synthesized from Peyrical et al.[5])
Section 3: Palladium-Catalyzed Directed Nucleopalladation using Cyanoacetates
Mechanism & Causality
Cyanoacetates can also act as powerful pronucleophiles. In the anti-selective cyclopropanation of non-conjugated alkenes, a palladium catalyst coordinates to a directing group on the alkene, activating it toward external nucleophilic attack by the deprotonated cyanoacetate (nucleopalladation)[6]. Subsequent oxidation induces a reductive elimination/ring closure that forms the cyclopropane[6]. The cyanoacetate is uniquely suited for this workflow because its active methylene protons are sufficiently acidic to be deprotonated under mild conditions, avoiding the degradation of sensitive alkene substrates.
Protocol: Anti-Selective Cyclopropanation
-
Preparation : In a reaction vial, combine the alkene substrate (1.0 equiv), methyl cyanoacetate (3.0 equiv, acting as both the nucleophilic reagent and co-solvent), and
(20 mol%). -
Oxidant Addition : Add Iodine (
, 2.0 equiv) as the terminal oxidant.-
Causality: Iodine facilitates the formation of the high-valent Pd(IV) intermediate required for the challenging reductive elimination step that ultimately forms the highly strained cyclopropane ring.
-
-
Reaction : Stir at room temperature for 12–24 hours.
-
System Validation : The reaction system is self-validating through visual cues; the deep purple color of
gradually fades to a pale yellow as it is consumed in the catalytic cycle. -
Workup : Quench with saturated aqueous sodium thiosulfate to reduce unreacted iodine, extract with ethyl acetate, and purify.
Quantitative Data Summary
Table 3: Pronucleophile Comparison in Pd-Catalyzed Cyclopropanation
| Pronucleophile | Oxidant | Diastereomeric Ratio | Yield (%) |
|---|
| Methyl Cyanoacetate |
(Data adapted from directed nucleopalladation studies[6])
References
1.[1] Caillé, J., Setzer, P., Boeda, F., Pearson-Long, M. S. M., & Bertus, P. (2018). Asymmetric Titanium-Catalyzed Cyclopropanation of Nitriles with Grignard Reagents. SynOpen, 2(01), 41–49. 1 2.[2] Caillé, J., et al. (2018). Asymmetric Titanium-Catalyzed Cyclopropanation of Nitriles with Grignard Reagents (Mechanistic Insights). Thieme Connect. 2 3. Caillé, J., et al. (2018). Asymmetric Titanium-Catalyzed Cyclopropanation of Nitriles with Grignard Reagents (Data & Yields). SynOpen. 4.[6] Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. 6 5.[3] Peyrical, L. C., Ouellet-Du Berger, M.-R., Boucher, M., Birepinte, M., Paquin, J.-F., & Charette, A. B. (2023). Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates. Organic Letters, 25(14), 2487–2491. 3 6.[4] Peyrical, L. C., et al. (2023). Rhodium-Catalyzed Intramolecular Cyclopropanation (Mechanistic Insights). ACS Publications. 4 7.[5] Peyrical, L. C., et al. (2023). Rhodium-Catalyzed Intramolecular Cyclopropanation (Data & Yields). ResearchGate. 5
Sources
- 1. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Preserving Cyclopropane Integrity During Ester Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing ring opening during the hydrolysis of cyclopropyl esters. The unique electronic properties of the cyclopropane ring, while synthetically valuable, also render it susceptible to undesired rearrangements under certain hydrolytic conditions. This resource is designed to equip you with the mechanistic understanding and practical protocols necessary to achieve successful and clean hydrolysis while preserving the integrity of the cyclopropyl moiety.
Understanding the Challenge: The Fragility of the Cyclopropyl Ring in Hydrolysis
The cyclopropane ring is a three-membered carbocycle with significant ring strain, estimated to be around 27 kcal/mol.[1] This strain results in C-C bonds with increased p-character, often described as "bent bonds," which can exhibit reactivity reminiscent of a double bond.[2][3] This unique electronic nature is key to both its synthetic utility and its potential for undesired side reactions during hydrolysis.
The primary pathway for ring-opening during ester hydrolysis is initiated under acidic conditions. Protonation of the ester's carbonyl oxygen is followed by the departure of the alcohol, which can lead to the formation of a highly unstable primary carbocation adjacent to the cyclopropyl ring. This intermediate can then undergo a rapid and often irreversible rearrangement to more stable cyclobutyl or homoallylic cations, resulting in a mixture of ring-opened products.
To circumvent this, hydrolysis is preferentially carried out under basic or enzymatic conditions, which avoid the formation of these rearrangement-prone carbocationic intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is my cyclopropyl ester undergoing ring-opening during hydrolysis?
A1: The most common cause of ring-opening is the use of acidic hydrolysis conditions. The acidic environment can promote the formation of a carbocation intermediate adjacent to the cyclopropyl ring, which is highly susceptible to rearrangement to relieve ring strain.[4] Even seemingly mild acidic work-ups can sometimes trigger this side reaction, especially if the substrate is sensitive.
Q2: Are all cyclopropyl esters equally prone to ring-opening?
A2: No, the susceptibility to ring-opening can be influenced by the substitution pattern on the cyclopropane ring and the overall structure of the molecule. Electron-donating groups on the ring can stabilize an adjacent carbocation, potentially increasing the likelihood of rearrangement under acidic conditions. Conversely, cyclopropanecarboxylic acid esters are noted to have a substantial increase in stability towards both acid- and base-catalyzed hydrolysis compared to their non-cyclic analogs due to hyperconjugative stabilization provided by the cyclopropyl group.[5]
Q3: I am observing very slow or incomplete hydrolysis. What could be the reason?
A3: Slow or incomplete hydrolysis of cyclopropyl esters, particularly under basic conditions, can often be attributed to steric hindrance. The cyclopropyl group itself can sterically encumber the ester carbonyl, making it less accessible to the nucleophile (e.g., hydroxide ion). This is especially true for more substituted or hindered cyclopropyl esters. Other factors can include poor solubility of the ester in the reaction medium, insufficient equivalents of base, or too low a reaction temperature.[6]
Q4: Can I use alcoholic solvents for my base-catalyzed hydrolysis?
A4: It is generally advisable to avoid using alcoholic solvents like methanol or ethanol as the primary solvent in base-catalyzed hydrolysis. This is because transesterification can occur, where the alcoholic solvent acts as a nucleophile and displaces the original alcohol of the ester, leading to the formation of a new ester instead of the desired carboxylic acid.[6] If a co-solvent is needed for solubility, aprotic solvents like tetrahydrofuran (THF) or dioxane are preferred.
Q5: What is the best way to monitor the progress of the hydrolysis reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting ester. The product carboxylic acid will have a different retention factor (Rf), typically lower (more polar), than the starting ester. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Troubleshooting Guide: A Q&A Approach to Common Experimental Issues
Issue 1: Ring-Opened Byproducts Detected
Q: I'm performing a base-catalyzed hydrolysis followed by an acidic workup, and I'm seeing byproducts that suggest ring-opening. How can I prevent this?
A: The most likely culprit is the acidic workup. Even though the hydrolysis itself is under basic conditions, the subsequent acidification to protonate the carboxylate salt can create a localized acidic environment sufficient to trigger the ring-opening of any remaining starting material or even the product in some sensitive cases.
-
Troubleshooting Steps:
-
Modify the Workup: Instead of using a strong mineral acid like HCl, consider a milder acidic workup. A buffered solution or a weak organic acid like citric acid can be used to adjust the pH.[6] Neutralization with an ion-exchange resin in its H+ form is another gentle option.
-
Ensure Complete Hydrolysis: Before beginning the workup, ensure the hydrolysis is complete by TLC or another monitoring method. Unreacted ester is more susceptible to acid-catalyzed ring-opening.
-
Lower the Temperature: If possible, perform the acidification at a lower temperature (e.g., in an ice bath) to minimize the rate of any potential rearrangement reactions.
-
Issue 2: Incomplete or Slow Reaction
Q: My saponification has stalled, and a significant amount of starting material remains even after prolonged reaction time. What should I do?
A: This is a common issue, often related to steric hindrance or solubility.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for sterically hindered esters. However, be cautious not to heat too aggressively, as this can promote side reactions.
-
Change the Cation: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of hindered esters. The smaller lithium cation is thought to coordinate more effectively with the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack.[6][7][8] The use of LiOH in a mixture of THF and water is a widely adopted method for this reason.[7]
-
Improve Solubility: If your ester is not fully dissolved, the reaction will be slow. Adding a co-solvent like THF or dioxane can improve solubility and accelerate the reaction.
-
Increase Base Equivalents: For particularly stubborn esters, increasing the equivalents of the base (e.g., from 3 to 6 equivalents) can drive the reaction to completion.[6]
-
Issue 3: Difficulty with Product Isolation and Purification
Q: After hydrolysis and workup, I'm struggling to isolate my cyclopropanecarboxylic acid in a pure form. What are some best practices for purification?
A: Purification of carboxylic acids can sometimes be challenging due to their polarity and potential for salt formation.
-
Troubleshooting Steps:
-
Standard Extraction Protocol: After acidification of the aqueous layer, extract the carboxylic acid product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic extracts with brine to remove excess water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purification of Solid Acids: If your product is a solid, recrystallization from an appropriate solvent system is often the best method for purification.
-
Purification of Liquid Acids: For liquid products, distillation under reduced pressure can be effective if the compound is thermally stable.
-
Chromatography: If other methods fail, column chromatography on silica gel can be used. A mobile phase containing a small amount of acetic or formic acid is often necessary to ensure the carboxylic acid elutes as a single species and does not streak on the column.
-
Recommended Protocols for Ring-Intact Hydrolysis
Method 1: Mild Basic Hydrolysis using Lithium Hydroxide
This method is generally effective for a wide range of cyclopropyl esters and is known to be mild, minimizing the risk of ring-opening.
Experimental Protocol:
-
Dissolution: Dissolve the cyclopropyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 1:1 to 3:1 v/v ratio). The concentration should be such that the starting material is fully dissolved.
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. For more hindered esters, gentle heating (e.g., 40-60 °C) may be required.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature (if heated).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities and the alcohol byproduct.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with cold 1 M HCl.
-
Extract the product carboxylic acid with an organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification: Purify the crude carboxylic acid by recrystallization or column chromatography as needed.
Method 2: Enzymatic Hydrolysis using Lipase
Enzymatic hydrolysis offers a highly selective and mild alternative, often proceeding at neutral pH and room temperature, which is ideal for sensitive substrates. Lipases are a common choice for this transformation.[9][10][11]
Experimental Protocol:
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0-8.0).
-
Substrate Suspension: Suspend the cyclopropyl ester in the buffer solution. A co-solvent like DMSO or acetone (typically 5-10% v/v) may be added to improve the solubility of the ester.
-
Enzyme Addition: Add the lipase (e.g., from Candida antarctica lipase B (CALB) or porcine pancreas lipase) to the mixture. The amount of enzyme will depend on its activity and should be optimized.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 30-40 °C) to enhance the reaction rate.
-
Monitoring: Monitor the reaction progress by taking aliquots, extracting with an organic solvent, and analyzing by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, remove the enzyme by filtration (if immobilized) or by centrifugation.
-
Wash the aqueous layer with a non-polar organic solvent to remove any unreacted ester.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the product as necessary.
Data Summary: Comparison of Hydrolysis Conditions
| Hydrolysis Method | Reagents | Typical Solvents | Temperature | Advantages | Disadvantages | Ring-Opening Risk |
| Acid-Catalyzed | H₂SO₄ or HCl | Water, Dioxane | Reflux | Inexpensive reagents | Reversible reaction, harsh conditions | High |
| Base-Catalyzed (NaOH/KOH) | NaOH or KOH | Water, THF/Water | RT to Reflux | Irreversible, high yielding | Can be slow for hindered esters, risk of side reactions at high temp. | Low (if workup is careful) |
| Base-Catalyzed (LiOH) | LiOH | THF/Water | RT to 60°C | Effective for hindered esters, milder conditions | More expensive than NaOH/KOH | Very Low |
| Enzymatic | Lipase | Buffer (pH 7-8), co-solvents | RT to 40°C | Highly selective, very mild conditions, environmentally friendly | Enzyme cost and stability, slower reaction times, substrate specific | Extremely Low |
Visualizing the Process
Reaction Mechanism: Ring Preservation vs. Ring Opening
Caption: Troubleshooting guide for incomplete hydrolysis reactions.
References
-
Li, X. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227–263. [Link]
-
Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Kalinina, I. V., & Marom, A. (2019). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Molecules, 24(22), 4100. [Link]
-
Wang, G., Li, P., & Zhang, X. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 247–265. [Link]
-
Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]
-
Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]
-
DePuy, C. H., & Mahoney, L. R. (1964). The Chemistry of Cyclopropanols. I. The Hydrolysis of Cyclopropyl Acetate and the Synthesis of Cyclopropanol. Journal of the American Chemical Society, 86(13), 2653–2657. [Link]
-
Marvel, C. S., & McAneny, J. H. (1933). Cyclopropanecarboxylic Acid. Organic Syntheses, 13, 26. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 22014–22036. [Link]
-
Reymond, J.-L. (2005). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Infoscience. [Link]
-
Paizs, C., & Toşa, M. I. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. International Journal of Molecular Sciences, 24(17), 13426. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
The Nerdy Farm Wife. (2018). What's Wrong With My Soap? {troubleshooting cold process soap problems}. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
- Google Patents. (2001).
-
Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]
-
eGyanKosh. (n.d.). To study the kinetics of saponification of an ester by titrimetry. [Link]
-
Hayashi, K., Ichimaru, Y., Sugiura, K., Maeda, A., Harada, Y., Kojima, Y., Nakayama, K., & Imai, M. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581–584. [Link]
-
Kumar, K. A. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]
-
ChemRxiv. (2022). Membrane Trafficking Inspired Hydrolysis of Non-Activated Esters at Physiological pH. [Link]
-
The Soapery. (2023). Cold Process Soap Trouble Shooting Guide: How to Fix the Most Common Issues. [Link]
-
LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
Soap Guild. (2025). Troubleshooting Common Cold Process Soap Making Problems. [Link]
-
Asian Journal of Chemistry. (1995). A Comparative Kinetic Study of Saponification of Industrially Important Esters. [Link]
-
Biolabo. (2022). LIPASE Kinetic Method. [Link]
-
Chemistry Stack Exchange. (2016). Is LiOH a weaker base than NaOH?. [Link]
-
Simple Life Mom. (2026). Soap Making Troubleshooting Guide: Why Your Soap Didn't Turn Out Right (And How to Fix It). [Link]
-
Gevorgyan, V., & Rubin, M. (2014). General palladium-catalyzed cross coupling of cyclopropenyl esters. PMC. [Link]
-
Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270–280. [Link]
-
SciSpace. (2000). A NMR study on the hydrolysis, condensation and epoxide ring-opening reaction in sols and gels of the system glycidoxypropyltrim. [Link]
-
Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. PMC. [Link]
-
IJERT. (2022). Kinetics of Saponification Reaction in a Batch Reactor. [Link]
-
Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. almacgroup.com [almacgroup.com]
Technical Support Center: Troubleshooting Reformatsky Reactions with Cyclopropyl Ketones
Current Status: Online Agent: Senior Application Scientist Ticket ID: REF-CYC-001 Subject: Optimization of Yields for Sterically Hindered & Electronically Deactivated Substrates
Introduction: The "Cyclopropyl Paradox"
You are likely here because your standard Reformatsky protocol—which works perfectly for acetophenone or benzaldehyde—is failing with cyclopropyl ketones. You are observing low conversion, unreacted starting material, or a mess of rearrangement byproducts.
The Root Cause: Cyclopropyl ketones present a "perfect storm" of deactivation:
-
Electronic Deactivation: The cyclopropyl group acts as a
-donor (interacting with the carbonyl system via Walsh orbitals). This makes the carbonyl carbon less electrophilic than standard alkyl ketones. -
Steric Bulk: The effective hydrodynamic radius of a cyclopropyl group hinders the approach of the Reformatsky reagent (the zinc enolate dimer).
-
Product Instability: The resulting
-hydroxy ester (a cyclopropyl carbinol) is highly sensitive to acid-catalyzed rearrangement (cyclopropylcarbinyl homoallyl rearrangement) during workup.
This guide moves beyond "add more zinc" and provides a mechanistic troubleshooting framework.
Module 1: The Engine (Zinc Activation)
User Query: "I am using fresh zinc dust, but the reaction refuses to initiate, or stalls at 20% conversion."
Diagnosis: Standard activation (HCl wash) is insufficient for deactivated electrophiles like cyclopropyl ketones. You need to break the ZnO lattice and trap the alkoxide to drive the equilibrium.
The Solution: TMSCl (Trimethylsilyl Chloride) Activation Do not rely on thermal initiation alone. Thermal stress causes cyclopropyl ring opening. Use the Knochel/TMSCl modification.
Mechanism of TMSCl Action
-
Surface Cleaning: TMSCl reacts with ZnO to form soluble
and , exposing active Zn(0). -
Product Trapping: It silylates the resulting zinc alkoxide. This prevents the formation of "coating" aggregates on the metal surface and drives the reaction forward by removing the alkoxide from equilibrium.
DOT Diagram: The TMSCl Activation Cycle
Caption: TMSCl serves a dual role: exposing the reactive Zn surface and solubilizing the product to prevent catalyst poisoning.
Module 2: Experimental Variables & Optimization
User Query: "What conditions favor the addition without opening the cyclopropane ring?"
Technical Guidance:
Avoid Lewis Acid catalysts (like
Optimization Table
| Variable | Standard Protocol | Cyclopropyl-Optimized Protocol | Reasoning |
| Zinc Source | Zn Dust (mesh 325) | Rieke Zinc ( | High surface area required to overcome electronic deactivation. |
| Solvent | Benzene/Ether | THF (Dry) | THF coordinates Zn species, breaking up aggregates. Essential for TMSCl protocols. |
| Temperature | Reflux ( | High heat promotes thermodynamic ring opening. Keep it as cool as possible while maintaining rate. | |
| Concentration | 0.5 M | 1.0 M - 1.5 M | Higher concentration favors the bimolecular addition over unimolecular side reactions. |
| Stoichiometry | 1.2 equiv Zn | 2.0 - 3.0 equiv Zn | Excess Zn ensures rapid enolate formation before the halide decomposes. |
Module 3: The Critical Workup (Don't Kill the Patient)
User Query: "I see the product spot on TLC during the reaction, but after workup, it's gone or decomposed."
Diagnosis:
You likely used
The Fix:
-
Quench: Use saturated Ammonium Chloride (
) at . This buffers the pH to ~5-6, sufficient to break the Zn-O bond but mild enough to preserve the ring. -
Extraction: Avoid prolonged contact with the aqueous phase.
-
Purification: If using silica gel chromatography, add 1% Triethylamine (
) to the eluent to neutralize the acidity of the silica.
Protocol: The "Gold Standard" TMSCl-Activated Method
Application: Cyclopropyl ketones with
Reagents:
-
Cyclopropyl ketone (1.0 equiv)
- -Bromoester (1.5 equiv)
-
Zn dust (3.0 equiv, <10 micron preferred)
-
TMSCl (0.1 - 0.2 equiv)
-
THF (Anhydrous)
Step-by-Step Workflow:
-
Activation: Place Zn dust in a flame-dried flask under Argon. Add THF (1 mL/mmol). Add TMSCl (0.1 equiv) and stir at RT for 15 mins. Observation: The grey suspension should slightly darken.
-
Initiation: Add 10% of the
-bromoester. Warm gently to . Observation: Look for a localized exotherm or bubbling. -
Addition: Once initiated, add the remaining bromoester and the cyclopropyl ketone (mixed in THF) dropwise over 30-45 mins. Maintain temp at
.-
Note: Do not reflux.
-
-
Completion: Stir for 2-4 hours. Monitor by TLC.
-
Workup: Cool to
. Pour into ice-cold sat. . Extract immediately with . Wash with Brine.[1] Dry over . -
Isolation: Flash chromatography on silica (neutralized with 1%
).
Troubleshooting Decision Tree
Use this logic flow to diagnose specific failures in your current experiment.
Caption: Diagnostic logic flow for identifying failure modes in cyclopropyl ketone Reformatsky reactions.
References
-
Picotin, G., & Miginiac, P. (1987). Activation of zinc by trimethylchlorosilane.[2][3][4] An improved procedure for the preparation of
-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction).[5] The Journal of Organic Chemistry, 52(21), 4796–4798. [Link] -
Hanada, E. M., McShea, P. J., & Blum, S. A. (2023).[4] Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal.[3][4] Angewandte Chemie International Edition, 62(43), e202307787.[4] [Link]
-
Molander, G. A., & Etter, J. B. (1987). Samarium(II) iodide in organic synthesis.[1][6][7][8][9][10][11][12] Reformatsky-type reactions.[1][2][4][13][8][12][14][15][16] Journal of the American Chemical Society, 109(21), 6556–6558. [Link]
Sources
- 1. chemistry-chemists.com [chemistry-chemists.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 12. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 13. Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 16. recnotes.com [recnotes.com]
Technical Support Center: Purification of Thermally Unstable Cyclopropyl Nitriles
Welcome to the Advanced Purification Support Hub. Ticket ID: #CN-CYCLO-THERM Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The "Spring-Loaded" Molecule
You are likely here because your cyclopropyl nitrile is behaving unpredictably—turning into tar during distillation or disappearing on a silica column.
The Root Cause: Cyclopropyl nitriles, particularly Donor-Acceptor (D-A) cyclopropanes , possess immense ring strain (~27.5 kcal/mol). The nitrile group (electron-withdrawing) combined with any electron-donating substituents creates a "push-pull" system.
-
Thermal Risk: Heat provides the activation energy to snap the ring, often leading to isomerization into alkenes (e.g., crotononitrile derivatives) or pyrrolines.
-
Acidity Risk: Standard silica gel is slightly acidic (
). The surface silanol groups ( ) act as Brønsted acids, catalyzing the nucleophilic ring-opening of D-A cyclopropanes even at room temperature.
This guide prioritizes non-destructive stationary phases and low-temperature solvent management .
Diagnostic Triage: Before You Purify
Before committing your entire batch, perform this diagnostic to determine the specific instability mode.
The "2D-TLC" Stability Test
Use this to check if your compound decomposes on Silica.
-
Spot your crude mixture on the bottom-left corner of a square TLC plate.
-
Run the plate in your chosen solvent system (e.g., 10% EtOAc/Hex) vertically.
-
Dry the plate with cold air (do not use a heat gun).
-
Rotate the plate 90° counter-clockwise.
-
Run the plate again in the same solvent system.
-
Visualize.
-
Result A (Stable): All spots lie on a diagonal line bisecting the plate.
-
Result B (Unstable): Spots appear off the diagonal. This confirms the compound is reacting with the silica during the run. Do NOT use standard flash chromatography.
-
Decision Matrix: Selecting the Protocol
Use the following logic flow to select the safest purification method for your specific substrate.
Figure 1: Decision matrix for selecting purification method based on physical state and silica stability.
Detailed Protocols
Protocol B: Neutralized Flash Chromatography (The "Gold Standard")
Best for: Oils that decompose on standard silica (Result B in diagnostic).
The Science: By buffering the silica with a tertiary amine, you neutralize the acidic silanol sites (
Step-by-Step:
-
Select Solvent: Determine the optimal Rf (aim for 0.2–0.3) using TLC plates that have been pre-dipped in mobile phase containing 1% Triethylamine (Et3N).
-
Slurry Preparation:
-
Prepare your mobile phase (e.g., Hexane:EtOAc 4:1).
-
Add 1% v/v Triethylamine (Et3N) to the entire volume of mobile phase.
-
Slurry the silica gel in this Et3N-spiked solvent.[1] Let it sit for 15 minutes to ensure full neutralization.
-
-
Packing: Pour the column. Flush with 2 column volumes (CV) of the Et3N-solvent to equilibrate.
-
Loading:
-
Strict Rule: Do NOT load with DCM or Chloroform (these can become acidic).
-
Load neat (if liquid) or adsorbed onto neutral alumina (not silica).
-
-
Elution: Run the column using the Et3N-spiked solvent.
-
Workup: The Et3N will co-elute with your product. Remove it by rotary evaporation.[1][2][3] If traces remain, they are usually harmless, but can be removed by high-vacuum drying.
Alternative: Use Amine-Functionalized Silica (e.g., Biotage KP-NH). This eliminates the need for mixing Et3N but is more expensive.
Protocol C: High-Vacuum Kugelrohr Distillation
Best for: Thermally sensitive oils that are stable to brief heating but unstable on silica.
The Science: Kugelrohr distillation uses a short path and a rotating flask to maximize surface area and minimize "residence time" (the time the molecule spends hot).
Critical Parameters:
| Parameter | Requirement | Why? |
|---|---|---|
| Vacuum Pressure | < 0.5 mbar (Torr) | Drastically lowers boiling point (nomograph rule: halving pressure drops bp ~10-15°C). |
| Cooling | Dry Ice / Acetone (-78°C) | Cyclopropyl nitriles are volatile; water condensers are often insufficient at high vac. |
| Bath Temp | Slow Ramp | Prevents "bumping" which contaminates the distillate. |
Step-by-Step:
-
Pre-check: Ensure your vacuum pump oil is clean. Dirty oil = poor vacuum = higher temp required = decomposition.
-
Loading: Fill the source bulb no more than 1/3 full.
-
Setup: Connect the receiving bulb chain. Immerse the last bulb in dry ice/acetone.
-
Evacuation: Start rotation. Slowly apply vacuum.[4] Wait 5 mins for dissolved gases to degas before heating.
-
Heating:
-
Start the oven 50°C below the expected boiling point.
-
Increase by 10°C every 5 minutes.
-
Stop immediately if the residue turns dark brown/black (polymerization).
-
Troubleshooting & FAQs
Q: My compound turned yellow/brown during rotary evaporation. What happened? A: You likely overheated it or concentrated it to dryness too aggressively.
-
Fix: Keep the water bath < 30°C . Never distill to complete dryness; leave a small amount of solvent if storing for short periods.[5] Add a radical inhibitor like BHT (butylated hydroxytoluene) (0.1%) if the instability is radical-mediated (common with vinyl-cyclopropanes).
Q: I see a new spot on TLC after the column that wasn't there before. A: This is classic "on-column decomposition."
-
Fix: Your silica was likely not neutralized enough. Switch to Neutral Alumina (Activity Grade III) . Alumina is less acidic than silica and often preserves acid-sensitive cyclopropanes.
Q: Can I use GC-MS to analyze the purity? A: Proceed with caution. The high injection port temperature (250°C+) often causes thermal rearrangement (Cope-type) inside the injector.
-
Validation: If GC-MS shows multiple peaks but NMR shows one pure compound, the degradation is happening inside the GC. Switch to LC-MS or rely on Quantitative NMR (qNMR).
Mechanism of Failure (Visualized)
Understanding how the molecule breaks helps you prevent it.
Figure 2: Mechanistic pathways for thermal and acid-catalyzed decomposition of donor-acceptor cyclopropanes.
References
-
Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid. Organic Letters, 2018.[6]
- Relevance: Establishes the mechanism of acid-catalyzed ring opening on silica and the need for neutraliz
-
Tips for Flash Column Chromatography: Acid Sensitive Compounds. University of Rochester, Dept. of Chemistry.
- Relevance: Provides the standard protocol for using Triethylamine (Et3N)
-
When should I use an amine-bonded silica for flash chromatography? Biotage Blog, 2023.
- Relevance: Validates the use of amine-functionalized silica as a superior alternative to manual neutraliz
-
Thermal rearrangements of aryldimethylvinylidenecyclopropanes. Journal of the Chemical Society, Perkin Transactions 2.
- Relevance: Documents the thermal rearrangement of substituted cyclopropanes to alkenes/indenes at elevated temper
-
Distillation of Flammable or Combustible Liquids (Safety Guide). AXA XL Risk Consulting.
-
Relevance: Safety protocols for vacuum distillation of unstable materials.[7]
-
Disclaimer: These protocols are for research use only. Always consult your institution's Chemical Hygiene Plan (CHP) regarding the handling of nitriles (potential HCN generation) and pressurized glassware.
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Cyclopropyl Acetates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Strained Ring Systems
In the landscape of pharmaceutical development and chemical synthesis, cyclopropyl groups are prevalent structural motifs. Their inherent ring strain imparts unique chemical reactivity and conformational rigidity, often leading to desirable pharmacological properties. However, this same reactivity can pose a significant challenge for analytical characterization. Understanding the fragmentation patterns of cyclopropyl-containing molecules in mass spectrometry is crucial for their unambiguous identification, metabolite profiling, and quality control. This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation of cyclopropyl acetate, a fundamental representative of this class of compounds. Through a comparative approach with its acyclic and larger-ring analogues, isopropyl acetate and cyclohexyl acetate, we will elucidate the characteristic fragmentation pathways that serve as diagnostic fingerprints for the cyclopropyl moiety.
Pillar 1: The Expertise & Experience - Causality in Fragmentation
The fragmentation of a molecule upon electron ionization is not a random process; it is governed by the principles of physical organic chemistry. The initial ionization event, the removal of an electron, creates a radical cation (M•+). The subsequent fragmentation pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses. For esters, two primary fragmentation pathways are dominant: α-cleavage and the McLafferty rearrangement.
-
α-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. For acetate esters, this can result in the formation of a stable acylium ion ([CH₃CO]⁺, m/z 43) or an ion derived from the alcohol moiety.
-
McLafferty Rearrangement: This is a characteristic fragmentation for esters containing a γ-hydrogen on the alcohol portion. It involves a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a protonated acetic acid fragment ([CH₃COOH]⁺•, m/z 60).
The presence of a cyclopropyl ring introduces additional mechanistic possibilities. Cycloalkanes themselves exhibit characteristic fragmentation patterns, often involving the loss of ethylene (C₂H₄) after ring opening. The high ring strain of the cyclopropyl group can influence which fragmentation pathways are favored, leading to a unique mass spectrum.
Pillar 2: Trustworthiness - A Self-Validating System of Comparison
To establish a reliable framework for identifying cyclopropyl acetates, we will compare its fragmentation pattern with those of two structurally related but distinct molecules: isopropyl acetate and cyclohexyl acetate. This comparative analysis allows us to isolate the fragmentation features that are unique to the cyclopropyl group.
Comparative Fragmentation Analysis
The electron ionization mass spectra of isopropyl acetate and cyclohexyl acetate, obtained from the NIST Mass Spectrometry Data Center, serve as our experimental benchmarks. The fragmentation pattern for cyclopropyl acetate is predicted based on established fragmentation principles and data from analogous compounds, such as cyclopropyl methyl ketone.
Isopropyl Acetate (Experimental Data)
The mass spectrum of isopropyl acetate is characterized by a base peak at m/z 43, corresponding to the acylium ion [CH₃CO]⁺. Another significant peak is observed at m/z 45, which can be attributed to the [C₂H₅O]⁺ ion formed by cleavage of the acetyl group. The molecular ion at m/z 102 is often weak or absent. A peak at m/z 61 is also characteristic of acetate esters and corresponds to the protonated acetic acid fragment formed via a McLafferty-type rearrangement, although less favored than in longer-chain esters.
Cyclohexyl Acetate (Experimental Data)
The mass spectrum of cyclohexyl acetate shows a prominent molecular ion peak at m/z 142. The base peak is typically observed at m/z 82, resulting from the loss of acetic acid (60 Da) via a rearrangement process, forming the cyclohexene radical cation. The acylium ion at m/z 43 is also present but is less abundant than in the acyclic analogue.
Cyclopropyl Acetate (Predicted Fragmentation)
Based on the principles of ester and cycloalkane fragmentation, the mass spectrum of cyclopropyl acetate (Molecular Weight: 100.12 g/mol ) is predicted to exhibit the following key features:
-
Molecular Ion (m/z 100): A discernible molecular ion peak is expected.
-
Base Peak (m/z 43): The highly stable acylium ion, [CH₃CO]⁺, is predicted to be the base peak.
-
Loss of the Acetoxy Group (m/z 57): Cleavage of the C-O bond would result in the formation of the cyclopropyl cation, [C₃H₅]⁺.
-
Characteristic Cyclopropyl Fragmentation (m/z 41): Following the loss of the acetyl group, the resulting cyclopropyl radical cation can undergo ring opening and subsequent loss of a hydrogen atom to form the stable allyl cation, [C₃H₃]⁺, at m/z 39, or more likely, direct fragmentation to the C₃H₅⁺ ion which can rearrange.
-
McLafferty-type Rearrangement (m/z 60): While a classical McLafferty rearrangement is not possible, a rearrangement involving the cyclopropyl ring could lead to the formation of a fragment at m/z 60, corresponding to protonated acetic acid.
The key differentiator for cyclopropyl acetate is the expected prominent peak at m/z 57, corresponding to the cyclopropyl cation, and the subsequent fragmentation of the cyclopropyl ring.
Pillar 3: Authoritative Grounding & Comprehensive References
The mechanistic interpretations presented in this guide are grounded in well-established principles of mass spectrometry.[1][2][3] The fragmentation patterns of esters, including α-cleavage and McLafferty-type rearrangements, are extensively documented in the literature.[2] Similarly, the fragmentation of cycloalkanes, particularly the influence of ring strain, has been a subject of detailed study.[4][5][6]
Data Presentation
The following table summarizes the key predicted and observed fragment ions for cyclopropyl acetate and its comparators.
| m/z | Proposed Fragment Ion | Proposed Structure | Cyclopropyl Acetate (Predicted Relative Abundance) | Isopropyl Acetate (Observed Relative Abundance) | Cyclohexyl Acetate (Observed Relative Abundance) |
| 142 | [C₈H₁₄O₂]⁺• | Molecular Ion | N/A | N/A | Moderate |
| 102 | [C₅H₁₀O₂]⁺• | Molecular Ion | N/A | Low | N/A |
| 100 | [C₅H₈O₂]⁺• | Molecular Ion | Moderate | N/A | N/A |
| 82 | [C₆H₁₀]⁺• | Cyclohexene radical cation | N/A | N/A | High (Base Peak) |
| 61 | [C₂H₅O₂]⁺ | Protonated Acetic Acid | Low to Moderate | Moderate | Low |
| 60 | [C₂H₄O₂]⁺• | Acetic Acid radical cation | Moderate | Low | Low |
| 57 | [C₃H₅]⁺ | Cyclopropyl cation | High | N/A | N/A |
| 45 | [C₂H₅O]⁺ | Ethoxy cation | N/A | High | Low |
| 43 | [CH₃CO]⁺ | Acylium ion | High (Base Peak) | High (Base Peak) | Moderate |
| 41 | [C₃H₅]⁺ | Allyl cation | Moderate | Moderate | Moderate |
Experimental Protocols
The following is a detailed, step-by-step methodology for the analysis of volatile acetates using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
1.1. Prepare a stock solution of each acetate (cyclopropyl acetate, isopropyl acetate, cyclohexyl acetate) at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
1.2. Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
1.3. For unknown samples, dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.
2. GC-MS Instrumentation and Parameters:
2.1. Gas Chromatograph (GC):
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
- Inlet: Set the injector temperature to 250°C. Use a splitless or split injection mode depending on the sample concentration.
- Oven Program: Start at an initial temperature of 40°C, hold for 2 minutes. Ramp the temperature at a rate of 10°C/min to 200°C and hold for 5 minutes.
- Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
2.2. Mass Spectrometer (MS):
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 35-200.
- Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.
3. Data Acquisition and Analysis:
3.1. Inject 1 µL of each standard and sample into the GC-MS system. 3.2. Acquire the data in full scan mode. 3.3. Identify the chromatographic peaks corresponding to each acetate based on their retention times. 3.4. Extract the mass spectrum for each peak. 3.5. Analyze the fragmentation patterns, identifying the molecular ion and major fragment ions. Compare the obtained spectra with the reference spectra and the predicted fragmentation pattern for cyclopropyl acetate.
Mandatory Visualization
Diagram 1: Predicted Fragmentation Pathway of Cyclopropyl Acetate
Caption: Predicted major fragmentation pathways of cyclopropyl acetate under electron ionization.
Caption: A streamlined workflow for the GC-MS analysis of volatile acetate esters.
Conclusion
The mass spectrometry fragmentation pattern of cyclopropyl acetate is predicted to be distinguished by a combination of features characteristic of both esters and strained carbocyclic rings. The ubiquitous acylium ion at m/z 43 is expected to be the base peak, a common feature among simple acetate esters. However, the presence of a significant ion at m/z 57, corresponding to the cyclopropyl cation, and its subsequent fragmentation products, provides a unique diagnostic marker. By comparing this predicted pattern with the experimental spectra of isopropyl and cyclohexyl acetates, researchers can confidently identify the presence of the cyclopropyl acetate moiety. The detailed experimental protocol provided herein offers a robust method for obtaining high-quality mass spectra, ensuring reliable and reproducible results for the characterization of these important chemical entities.
References
-
JoVE. (2024, December 5). Mass Spectrometry: Cycloalkane Fragmentation. Retrieved from [Link]
-
YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Isopropyl acetate. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetic acid, cyclohexyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
-
LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
Sources
- 1. NIST Chemistry WebBook [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. Cyclopropyl acetate | C5H8O2 | CID 13674270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Welcome to the NIST WebBook [webbook.nist.gov]
- 6. Acetic acid, cyclohexyl ester [webbook.nist.gov]
Comparative Reactivity Guide: Cyclopropyl vs. Cyclobutyl Acetate Derivatives
Executive Summary
This guide provides a technical comparison of cyclopropyl and cyclobutyl acetate derivatives, focusing on their distinct reactivity profiles driven by ring strain and orbital mechanics. For drug development professionals, distinguishing between direct ring attachment (secondary esters) and proximal attachment (primary cyclopropylmethyl esters) is critical, as their metabolic fates and stability profiles diverge radically.
Key Findings
-
Solvolytic Reactivity: Cyclopropylmethyl acetate derivatives solvolyze
- times faster than cyclobutyl acetates due to -participation ("dancing resonance"). -
Product Stability: Hydrolysis of cyclopropyl acetate (direct attachment) yields unstable cyclopropanol, which rapidly isomerizes to propanal (an aldehyde liability). In contrast, cyclobutyl acetate hydrolyzes to the stable cyclobutanol.
-
Rearrangement: Both scaffolds access a common "non-classical" cation manifold (bicyclobutonium ion), leading to identical product mixtures under solvolytic conditions.
Theoretical Framework: Strain & Orbital Overlap
The reactivity difference is governed by the release of ring strain (I-strain) and the ability of the strained bonds to stabilize adjacent positive charges.
| Feature | Cyclopropyl (c-Pr) | Cyclobutyl (c-Bu) | Impact on Reactivity |
| Ring Strain | ~27.5 kcal/mol | ~26.5 kcal/mol | High ground-state energy drives ring-opening/expansion. |
| Hybridization | c-Pr bonds have high p-character (Walsh orbitals), allowing conjugation with adjacent | ||
| Conformation | Planar (Rigid) | Puckered (Flexible) | c-Bu can relax strain via puckering; c-Pr relies on hyperconjugation. |
Mechanistic Comparison: The Cation Manifold
When these acetates undergo solvolysis (e.g., leaving group departure), they do not behave as simple alkyl esters. They enter a "non-classical" carbocation equilibrium.
The Roberts-Mazur Manifold
Classical studies by Roberts and Mazur established that solvolysis of either cyclopropylmethyl acetate or cyclobutyl acetate yields a mixture of three products:
-
Cyclopropylmethyl acetate (Unrearranged)
-
Cyclobutyl acetate (Ring expanded/contracted)
-
Homoallyl acetate (Ring opened)
This occurs because the ionization leads to a delocalized bicyclobutonium cation .
Figure 1: The Roberts-Mazur manifold illustrating the convergence of cyclopropylmethyl and cyclobutyl pathways into a common cationic landscape.
Quantitative Reactivity Data (Solvolysis Rates)
The rate of ionization (
| Substrate | Relative Rate ( | Mechanism Note |
| Cyclopropylmethyl Acetate | 100 - 120 | |
| Cyclobutyl Acetate | 1.0 (Reference) | Ionization relieves some eclipsing strain but lacks direct assistance. |
| Allylcarbinyl Acetate | 0.05 | Lacks strain-release driving force; standard primary cation. |
Expert Insight: If your drug design requires a stable ester that resists metabolic solvolysis, the cyclobutyl scaffold is superior. The cyclopropylmethyl group is a "hot" electrophile generator.
Stability of Direct Esters (Hydrolysis Risks)
A distinct scenario arises when the acetate is directly attached to the ring (Secondary Esters:
Cyclopropyl Acetate: The Aldehyde Trap
Hydrolysis of cyclopropyl acetate does not yield a stable alcohol. The resulting cyclopropanol is hemiacetal-like and undergoes rapid ring-opening tautomerization.
-
Pathway: Cyclopropyl Acetate
[Cyclopropanol] Propanal -
Risk: Generation of reactive aldehydes in vivo (toxicity/cross-linking).
Cyclobutyl Acetate: The Stable Isostere
Hydrolysis yields cyclobutanol, which is a stable, isolable secondary alcohol. It serves as a valid bioisostere for cyclopentyl or isopropyl groups.
Figure 2: Divergent hydrolytic fates. Cyclopropyl esters act as pro-aldehydes, while cyclobutyl esters yield stable alcohols.
Experimental Protocols
Protocol A: Kinetic Measurement of Solvolysis Rates
Validates the lability of the C-O bond in acidic media.
Materials:
-
Substrate (0.1 M in Glacial Acetic Acid)
-
Sodium Acetate (0.12 M, buffer)
-
Indicator (Crystal Violet) or Titrant (Perchloric Acid in acetic acid)
Workflow:
-
Preparation: Dissolve the acetate derivative in anhydrous acetic acid containing sodium acetate (to buffer the generated sulfonic acid if using tosylates, or simply to maintain ionic strength).
-
Thermostating: Equilibrate reaction vessels at 50.0 °C
0.1 °C. -
Sampling: Aliquot 5.0 mL samples at logarithmic time intervals (
min). -
Quenching: Quench aliquots into excess acetic anhydride/sodium acetate or cold solvent.
-
Analysis:
-
Method 1 (Titration): Titrate the unconsumed acetate (if studying hydrolysis) or the generated acid.
-
Method 2 (GC/NMR): Quantify the disappearance of starting material vs. internal standard (e.g., decane).
-
-
Calculation: Plot
vs. time. The slope confirms the reactivity order.
Protocol B: Product Distribution Analysis
Determines the extent of rearrangement.
-
Perform solvolysis as above until
conversion (10 half-lives). -
Neutralize the mixture with aqueous
. -
Extract with Pentane/Ether (
mL). -
Dry over
and concentrate carefully (volatile products!). -
Analyze via Quantitative
NMR or GC-MS .-
Cyclopropylmethyl signal:
~10-15 ppm (ring carbons). -
Cyclobutyl signal:
~15-30 ppm. -
Homoallyl signal:
~115-135 ppm (alkene).
-
References
-
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[1] Journal of the American Chemical Society. Link
-
Olah, G. A., et al. (1988). The
Cation. A Theoretical Investigation. Journal of the American Chemical Society. Link -
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link
-
Winstein, S., & Kosower, E. M. (1959). Neighboring Groups in Nucleophilic Displacement. Journal of the American Chemical Society. Link
-
Marek, I., et al. (2020). Stereospecific Nucleophilic Substitution at Quaternary Carbon Stereocenters. Journal of the American Chemical Society. Link
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
